molecular formula C17H17BrClNO4 B5788491 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No. B5788491
M. Wt: 414.7 g/mol
InChI Key: DVBWJXNWIFTBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, also known as BRD0705, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, inflammation, and neurological disorders. In

Mechanism of Action

The exact mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound may be able to disrupt the growth and survival of cancer cells, as well as reduce inflammation and improve neurological function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which can help to reduce inflammation in the body. Finally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in lab experiments is its specificity. Because this compound targets specific proteins and enzymes in the body, it can be used to study the effects of these proteins and enzymes in a controlled environment. Additionally, this compound has been shown to be relatively non-toxic, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its cost. Because the synthesis of this compound is complex and time-consuming, it can be expensive to produce large quantities of the compound.

Future Directions

There are several potential future directions for research on 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. One area of research is in the development of new cancer therapies. Because this compound has been shown to inhibit the growth of cancer cells, it could be used as a starting point for the development of new drugs that target BET proteins. Additionally, this compound could be studied further for its potential use in treating other inflammatory diseases such as rheumatoid arthritis. Finally, this compound could be studied further for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves several steps, starting with the reaction between 2-bromo-4-methylphenol and 4-chloro-2,5-dimethoxybenzaldehyde to form 2-(2-bromo-4-methylphenoxy)-4-chloro-5-methoxybenzaldehyde. This intermediate is then reacted with N-(2-bromoethyl)acetamide to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential use in scientific research. One of the most promising areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its anti-inflammatory properties, which could make it useful in treating inflammatory diseases such as arthritis. Finally, this compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO4/c1-10-4-5-14(11(18)6-10)24-9-17(21)20-13-8-15(22-2)12(19)7-16(13)23-3/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBWJXNWIFTBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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